molecular formula C25H55N2O6P B1618811 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate CAS No. 3758-54-1

2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate

Cat. No.: B1618811
CAS No.: 3758-54-1
M. Wt: 510.7 g/mol
InChI Key: CDWDDCFBDRKNLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate typically involves the reaction of stearic acid with 3-dimethylaminopropylamine to form stearamidopropyl dimethylamine . This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in 2-hydroxyethyldimethyl-3-stearamidopropylamine . Finally, this compound is quaternized with phosphoric acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate is used as a surfactant and emulsifying agent in chemical formulations. Its ability to reduce surface tension makes it valuable in the synthesis of nanoparticles and other advanced materials .

Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It can also be employed in the preparation of liposomes and other vesicular systems for drug delivery .

Medicine: The compound’s antistatic and conditioning properties make it useful in the formulation of topical medications and personal care products. It is also explored for its potential antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of antistatic agents, fabric softeners, and hair conditioners.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate involves its interaction with negatively charged surfaces, such as hair and fabric fibers. The quaternary ammonium group binds to these surfaces, neutralizing static charges and providing a conditioning effect. The hydroxyethyl group enhances the compound’s solubility and dispersibility, allowing it to spread evenly and form a protective layer .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate is unique due to its combination of a long hydrophobic stearyl chain, a hydroxyethyl group for enhanced solubility, and a quaternary ammonium group for strong binding to negatively charged surfaces. This combination provides superior antistatic and conditioning properties compared to similar compounds .

Properties

IUPAC Name

dihydrogen phosphate;2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52N2O2.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5(2,3)4/h28H,4-24H2,1-3H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWDDCFBDRKNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H55N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052050
Record name N-(2-Hydroxyethyl)-N,N-dimethyl-3-(octadecanoylamino)propan-1-aminium dihydrogen phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3758-54-1
Record name 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, phosphate (1:1)
Source CAS Common Chemistry
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Record name Catanac SP
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Record name Cationic SP
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Record name 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, phosphate (1:1)
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Record name N-(2-Hydroxyethyl)-N,N-dimethyl-3-(octadecanoylamino)propan-1-aminium dihydrogen phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyldimethyl-3-stearamidopropylammonium phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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